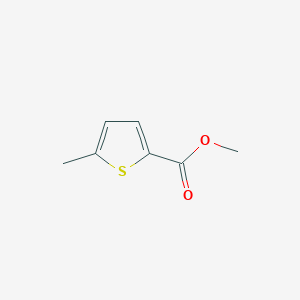

Methyl 5-methylthiophene-2-carboxylate

Description

Significance of Thiophene (B33073) Scaffolds in Heterocyclic Chemistry

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. numberanalytics.com This ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in a wide range of biologically active compounds. nih.govbenthamdirect.com The inclusion of the sulfur heteroatom modifies the physicochemical properties of molecules, such as solubility and metabolism, and can enhance interactions with biological targets like enzymes and receptors. nih.gov The aromatic nature and planar structure of the thiophene ring contribute to its ability to bind effectively to receptors. nih.gov

The versatility of the thiophene moiety is demonstrated by its presence in numerous pharmaceuticals. benthamdirect.com It often serves as a bioisosteric replacement for a phenyl ring, where the substitution can maintain or improve biological activity without significantly altering the molecular shape. nih.gov Beyond medicine, thiophene derivatives are crucial in materials science, finding applications as organic semiconductors, corrosion inhibitors, and components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Role of Methyl Thiophene Carboxylate Esters in Contemporary Organic Synthesis and Research

Methyl thiophene carboxylate esters are a class of compounds that feature a methyl ester group attached to a thiophene ring. These compounds are valuable intermediates and building blocks in organic synthesis. chemixl.comresearchgate.net The ester functionality provides a reactive handle for a variety of chemical transformations, while the thiophene core offers a stable, aromatic platform that can be further modified. The presence of both the ester and the thiophene ring allows for a wide range of chemical modifications, making these compounds versatile in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemixl.comguidechem.com

For example, the synthesis of various heterocyclic fused systems and biologically active compounds often begins with functionalized thiophenes like methyl thiophene carboxylate esters. researchgate.netresearchgate.net Their utility is highlighted in the construction of thieno[3,2-d]pyrimidines and other complex structures through reactions like direct C-H arylation, demonstrating their importance in creating diverse molecular libraries for drug discovery and materials science research. researchgate.net

Overview of Thiophene Ring System Reactivity and Aromaticity in Substituted Derivatives

Thiophene is classified as an aromatic compound. numberanalytics.comrroij.com Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, which conforms to Hückel's rule. pharmaguideline.com One of the lone pairs of electrons on the sulfur atom participates in the aromatic sextet. nih.gov This electronic configuration results in a π-electron-rich system, making the thiophene ring more reactive towards electrophilic substitution reactions than benzene. nih.gove-bookshelf.de

The order of aromaticity among common five-membered heterocycles is generally considered to be thiophene > pyrrole (B145914) > furan (B31954). e-bookshelf.deslideshare.net This trend is related to the electronegativity of the heteroatom; sulfur is less electronegative than nitrogen and oxygen, allowing its lone pair to be more readily delocalized into the ring, thus enhancing aromaticity. pharmaguideline.com

Electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the C2 (or α) position. This regioselectivity is due to the greater stabilization of the cationic intermediate formed during the reaction. The reactivity order towards electrophilic substitution is pyrrole > furan > thiophene > benzene. slideshare.net The presence of substituents on the thiophene ring directs further substitutions. For instance, an electron-donating group like a methyl group at the C5 position will activate the ring, while an electron-withdrawing group like a carboxylate ester at the C2 position will deactivate it towards further electrophilic attack.

Contextualizing Methyl 5-Methylthiophene-2-carboxylate within Thiophene Ester Research

This compound (C₇H₈O₂S) is a disubstituted thiophene derivative that serves as a specific example of the principles discussed above. nih.govsynquestlabs.com It belongs to the class of 2,5-disubstituted thiophenes. ymdb.ca This compound is a useful building block for synthesizing more complex molecules.

One documented synthesis method involves the reaction of 2-methylthiophene (B1210033) with a system of carbon tetrachloride (CCl₄) and methanol (B129727) (CH₃OH) in the presence of a metal catalyst such as VO(acac)₂. semanticscholar.org This process leads to the introduction of a carboxylate group at the 5-position of the thiophene ring. semanticscholar.org The compound can undergo various reactions, including oxidation of the sulfur atom to form sulfoxides and sulfones, or reduction of the ester group to an alcohol.

In research, this compound and its parent acid, 5-Methyl-2-thiophenecarboxylic acid, are used as intermediates in the synthesis of pesticides and metal-organic framework (MOF) materials for corrosion protection. guidechem.com For instance, 5-Methyl-2-thiophenecarboxylic acid has been used as an organic ligand to prepare a Cu-MOF material that effectively inhibits the corrosion of carbon steel. guidechem.com The specific substitution pattern of this compound makes it a targeted starting material for creating molecules with defined structures and potential applications in various fields of chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈O₂S | synquestlabs.com |

| CAS Number | 19432-69-0 | synquestlabs.com |

| Purity | 98% | synquestlabs.com |

| MDL Number | MFCD06203669 | synquestlabs.com |

Table 2: Properties of Related Thiophene Compounds

| Compound Name | Molecular Formula | CAS Number | Key Application/Property | Source |

|---|---|---|---|---|

| Thiophene | C₄H₄S | 110-02-1 | Parent heterocyclic compound, building block | numberanalytics.comrroij.com |

| 5-Methyl-2-thiophenecarboxaldehyde | C₆H₆OS | 13679-70-4 | Building block, liquid form | sigmaaldrich.com |

| 5-Methyl-2-thiophenecarboxylic acid | C₆H₆O₂S | 1918-79-2 | Intermediate for pesticides, MOFs | guidechem.comsigmaaldrich.com |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | C₇H₉NO₂S | 85002-90-6 | Intermediate for C-H arylation reactions | chemixl.comresearchgate.netgeorganics.sk |

Properties

IUPAC Name |

methyl 5-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPZGUGQLAOODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342324 | |

| Record name | methyl 5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19432-69-0 | |

| Record name | Methyl 5-methyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19432-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Methylthiophene 2 Carboxylate and Its Derivatives

Direct Synthetic Approaches to Methyl 5-Methylthiophene-2-carboxylate

Direct methods for the synthesis of this compound typically involve the formation of the ester from a pre-existing 5-methylthiophene-2-carboxylic acid core or the construction of the thiophene (B33073) ring with the desired substituents in a single convergent step.

Esterification of 5-Methylthiophene-2-carboxylic Acid and Related Precursors

A straightforward and common method for the preparation of this compound is the esterification of 5-methylthiophene-2-carboxylic acid. This classic transformation can be achieved using several standard laboratory procedures. One documented synthesis involves the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride (SOCl₂) to form the intermediate acid chloride. This reactive intermediate is then treated with methanol (B129727) to yield the desired methyl ester.

In a related procedure, the synthesis of a different ester, 2-acetylphenyl 5-methylthiophene-2-carboxylate, was achieved by first refluxing 5-methyl-2-thiophenecarboxylic acid with an excess of thionyl chloride. After removing the excess reagent, the resulting acid chloride was reacted with o-hydroxyacetophenone in the presence of pyridine to yield the final product iucr.org. This illustrates the general utility of the acid chloride intermediate for the synthesis of various esters of 5-methylthiophene-2-carboxylic acid.

| Reactant 1 | Reactant 2 | Reagent | Product | Yield |

| 5-Methyl-2-thiophenecarboxylic acid | Methanol | Thionyl chloride | This compound | High |

| 5-Methyl-2-thiophenecarboxylic acid | o-Hydroxyacetophenone | Thionyl chloride, Pyridine | 2-Acetylphenyl 5-methylthiophene-2-carboxylate | 86.8% iucr.org |

Cyclization Reactions utilizing Acetylenic Ketones and Methyl Thioglycolate

The construction of the thiophene ring itself can lead to the formation of thiophene carboxylates. Reactions involving the cyclization of acetylenic ketones with a sulfur-containing reagent like methyl thioglycolate represent a powerful strategy for assembling the thiophene core. Non-terminal acetylenic esters are known to react with various thiocarbonyl compounds to produce heterocyclic structures rsc.org.

While a specific example for the direct synthesis of this compound using this method is not detailed in the provided search results, the general principle involves the reaction of a suitably substituted acetylenic ketone with methyl thioglycolate. The reaction proceeds through the addition of the sulfur nucleophile to the acetylenic bond, followed by an intramolecular condensation to form the thiophene ring. The substituents on the acetylenic ketone determine the final substitution pattern on the thiophene product.

General Synthetic Strategies for Thiophene Carboxylate Derivatives

Several named reactions are fundamental to the synthesis of the thiophene ring and can be adapted to produce a wide array of thiophene carboxylate derivatives. These methods provide access to diverse substitution patterns on the thiophene core, which can be precursors to or derivatives of this compound.

Gewald Reaction and its Modern Adaptations

The Gewald reaction is a multicomponent reaction that provides a versatile route to highly substituted 2-aminothiophenes mdpi.comwikipedia.org. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base wikipedia.org. The resulting 2-aminothiophene-3-carboxylates are valuable intermediates that can be further modified.

The mechanism of the Gewald reaction is understood to begin with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester, forming an α,β-unsaturated nitrile wikipedia.orgderpharmachemica.com. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product wikipedia.orgderpharmachemica.com. Variations of the Gewald reaction have been developed, including the use of microwave irradiation to improve reaction times and yields wikipedia.org. For instance, a one-pot, solvent-free mechanochemical approach has been reported for the synthesis of 4-aryl-substituted 2-aminothiophene-3-carboxylates mdpi.com.

| Starting Materials | Product Type | Key Features |

| Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | Polysubstituted 2-Aminothiophenes | Multicomponent reaction, high degree of substitution mdpi.comwikipedia.org |

| Methylketone derivatives, Methyl cyanoacetate, Sulfur, Amine | 2-Aminothiophene-3-carboxylates | Variations allow for selective synthesis of isomers researchgate.net |

Fiesselmann Synthesis for Thiophene Core Construction

The Fiesselmann thiophene synthesis is a significant method for preparing thiophene derivatives, particularly 3-hydroxy-2-thiophenecarboxylic acid derivatives wikipedia.org. The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base wikipedia.org.

The mechanism proceeds through the initial deprotonation of the thioglycolic acid ester, which then attacks the triple bond of the alkyne. A subsequent addition to the resulting double bond and an intramolecular cyclization lead to the formation of the thiophene ring wikipedia.org. This method has been applied to the synthesis of various complex molecules, including thieno[3,2-b]thiophene derivatives nih.gov. A variation of the Fiesselmann synthesis can also lead to 3-aminothiophenes if the substrate contains a nitrile group instead of an ester wikipedia.org.

| Reactants | Product Type |

| α,β-Acetylenic esters, Thioglycolic acid/esters | 3-Hydroxy-2-thiophenecarboxylic acid derivatives wikipedia.org |

| β-Halo-α,β-unsaturated aldehydes, Ethyl thioglycolate | Thiophene derivatives thieme-connect.com |

| Cyclic β-ketoester, Thioglycolic acid | Thiophene derivatives wikipedia.org |

Hinsberg Synthesis for Thiophene Ring Formation

The Hinsberg synthesis is a classic method for the formation of the thiophene ring, which involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base derpharmachemica.comresearchgate.net. This reaction leads to the formation of 3,4-disubstituted thiophene-2,5-dicarboxylic esters researchgate.netyoutube.com.

The reaction proceeds through a Stobbe-type mechanism involving two consecutive aldol condensations derpharmachemica.com. The initial ester products are often hydrolyzed during workup to yield the corresponding diacids derpharmachemica.com. These diacids can then be subjected to decarboxylation to produce 3,4-disubstituted thiophenes youtube.com. This method is particularly useful for synthesizing symmetrically substituted thiophenes.

| Reactants | Intermediate Product | Final Product (after hydrolysis/decarboxylation) |

| 1,2-Dicarbonyl compound, Diethyl thiodiacetate | 3,4-Disubstituted thiophene-2,5-dicarboxylates researchgate.netyoutube.com | 3,4-Disubstituted thiophenes youtube.com |

Vapor-Phase Cyclization Methods in Thiophene Synthesis

While vapor-phase reactions are common for the industrial-scale synthesis of the parent thiophene ring, their application to the direct synthesis of functionalized derivatives like this compound is less prevalent. However, vapor-phase methods are highly effective for the functionalization of pre-existing thiophene rings. A notable example is the vapor-phase chlorination of 2-thiophenecarbonitrile. This process, conducted at high temperatures, can be optimized to introduce chlorine atoms onto the thiophene ring, which can then be further manipulated to yield a variety of substituted thiophene derivatives.

In a laboratory-scale study, the vapor-phase chlorination of 2-thiophenecarbonitrile was investigated at temperatures ranging from 500°C to 630°C. The reaction of 2-thiophenecarbonitrile with chlorine gas at 500°C, with an average residence time of 6 seconds, resulted in a 69% distilled yield of 3,4,5-trichloro-2-thiophenenitrile. beilstein-journals.org Lowering the reaction temperature was found to suppress the formation of impurities. beilstein-journals.org This trichlorinated intermediate can serve as a building block for the synthesis of complex thiophene derivatives.

| Temperature (°C) | Yield of 3,4,5-trichloro-2-thiophenenitrile (%) | Key Observations |

|---|---|---|

| 500 | 93 (GC analysis) | Suppressed formation of impurities |

| 630 | Lower than at 500°C | Increased formation of byproducts |

Metal-Free Approaches for Thiophene Derivative Synthesis

The Gewald reaction stands out as a powerful and versatile metal-free method for the synthesis of polysubstituted 2-aminothiophenes, which are valuable precursors for a wide range of thiophene derivatives. wikipedia.orgorganic-chemistry.org This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

The reaction proceeds through an initial Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate. The subsequent addition of sulfur, followed by cyclization and tautomerization, yields the 2-aminothiophene product. wikipedia.org The use of microwave irradiation has been shown to improve reaction times and yields. wikipedia.org

A variety of substituted 2-aminothiophene-3-carboxylates can be synthesized by modifying the starting materials. For instance, the reaction of methylketone derivatives with methyl cyanoacetate, followed by treatment with sulfur and an amine, can yield different isomers of 2-aminothiophenes. researchgate.net Furthermore, methylketones bearing a leaving group on the methyl moiety can be used in modified Gewald conditions to selectively produce 4-substituted 2-aminothiophenes. researchgate.net These 2-aminothiophene-3-carboxylates can then be further transformed into a diverse array of functionalized thiophenes.

Advanced Derivatization and Functionalization Strategies

Introduction of Halogen Substituents (e.g., Bromination, Chlorination)

The introduction of halogen atoms onto the thiophene ring is a key strategy for creating versatile intermediates for further functionalization. The high reactivity of the thiophene ring towards electrophilic substitution facilitates these reactions.

Bromination: The bromination of thiophene derivatives can be achieved using various brominating agents. For instance, the bromination of N-phenyl-5-propylthiophene-2-carboxamide can be carried out using two equivalents of bromine in a mixture of acetic acid and chloroform. The reaction, conducted at 50°C for 24 hours, yields 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide in 80% yield after a workup with sodium bicarbonate. mdpi.com In another example, methyl 3-methylthiophene-2-carboxylate can be brominated to introduce a bromine atom at a specific position on the thiophene ring, which can then be further functionalized. beilstein-journals.org

Chlorination: Similar to bromination, chlorination can be achieved through electrophilic substitution. The reaction of 2-chlorothiophene with a CCl4–CH3OH–Fe(acac)3 system proceeds to give methyl 5-chlorothiophene-2-carboxylate. semanticscholar.org This highlights a method for introducing both a chlorine atom and a carboxylate group in a regioselective manner.

Chlorosulfonation and Subsequent Esterification

Chlorosulfonation is a powerful method for introducing a reactive chlorosulfonyl group (-SO₂Cl) onto the thiophene ring, which can then be readily converted to sulfonamides or sulfonate esters.

The synthesis of Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate is a prime example of this strategy. The process typically begins with the chlorosulfonation of a 2-methylthiophene (B1210033) derivative using chlorosulfonic acid. This introduces the chlorosulfonyl group at the 5-position. The subsequent esterification of the carboxylic acid group with methanol yields the final product. The reaction conditions, particularly temperature, are critical for optimizing the yield and purity of the product.

Similarly, methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate can be prepared and used as a key intermediate in one-pot syntheses to create complex heterocyclic structures. For example, its reaction with sodium cyanate (NaOCN), N-methylimidazole, and 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one in acetonitrile at 70°C for 12 hours yields methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate in 84.4% yield with 98% purity. google.com

A patented process describes the preparation of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. The process involves dissolving 3-chlorosulfonylthiophene-carboxylic acid methyl ester in anhydrous methylene chloride and reacting it with chlorine gas at 30-32°C in the presence of activated iron. google.com The reaction progress is monitored by vapor-phase chromatography until 62-65% of the monochloro compound is formed. google.com

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate | NaOCN, N-methylimidazole, 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | Acetonitrile | 70 | 12 | Methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate | 84.4 |

Methylation of Hydroxyl Groups on Thiophene Carboxylates

The synthesis of hydroxylated thiophene carboxylates provides a handle for further functionalization, such as O-methylation. The synthesis of 3-hydroxy-5-methylthiophene-2-carboxylic acid methyl ester serves as a key example of preparing the necessary precursor. This compound is synthesized from 3-hydroxy-5-methyldihydrothiophene-2-carboxylic acid methyl ester by dissolving it in methylene chloride and treating it with sulfuryl chloride at 10°C. The reaction yields the desired product with a boiling point of 67°-70° C at 0.3 mbar in 75% yield. prepchem.com

While the direct methylation of this specific hydroxy thiophene carboxylate is not extensively detailed in the provided context, the synthesis of the hydroxylated precursor is the critical first step. Standard methylation procedures, such as using methyl iodide in the presence of a base, could then be applied to convert the hydroxyl group to a methoxy group.

Multi-Component and One-Pot Synthesis Approaches for Complex Methyl Thiophene Carboxylate Structures

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for the construction of complex molecules from simple starting materials in a single synthetic operation. The Gewald reaction, as discussed previously, is a classic example of a three-component reaction that provides access to highly functionalized 2-aminothiophenes. wikipedia.orgorganic-chemistry.org

The development of such one-pot sequences starting from readily available thiophene carboxylates or their precursors is a key area of research for the efficient synthesis of novel and complex thiophene-based compounds.

Strategies for Distant Functionalization via Thiophene Moieties

The functionalization of the thiophene ring at positions distant from the existing carboxylate group is a key strategy for elaborating the core structure of this compound. The inherent electronic properties of the thiophene ring, which is more nucleophilic than benzene, direct electrophilic substitution primarily to the C2 and C5 positions. pharmaguideline.com When one of these positions is occupied (as in the target molecule), subsequent functionalization is directed to other available positions.

Strategies for such transformations often rely on modern catalytic cross-coupling reactions and direct C-H activation. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, provide an efficient means to form new carbon-carbon bonds. pitt.edu For instance, a halogenated derivative of a methyl thiophene carboxylate can be coupled with a variety of boronic acids to introduce aryl or alkyl groups at specific positions on the thiophene ring.

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalization (e.g., halogenation). Palladium-catalyzed C-H bond activation has been successfully employed for the cross-coupling of thiophenes with various partners. pitt.edu This approach offers a more atom-economical route to complex derivatives.

Furthermore, metallation of the thiophene ring using organolithium reagents, followed by quenching with an electrophile, is a classic and effective method for introducing functionality. The reaction of thiophene with butyl lithium yields 2-lithiothiophene, which can then react with electrophiles. wikipedia.org This principle can be adapted to substituted thiophenes to achieve regioselective functionalization.

Below is a table summarizing selected strategies for distant functionalization:

| Strategy | Description | Key Reagents/Catalysts | Potential Functional Groups Introduced |

| Electrophilic Halogenation | Introduction of a halogen atom (Br, Cl) onto the thiophene ring, which can then be used in subsequent cross-coupling reactions. | N-Bromosuccinimide (NBS), Cl₂ | Bromo, Chloro |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between a halogenated thiophene and a boronic acid to form a C-C bond. | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl, Alkyl |

| Direct C-H Arylation | Palladium-catalyzed direct coupling of a C-H bond on the thiophene ring with an aryl halide. | Pd catalyst, Ligand, Base | Aryl, Heteroaryl |

| Lithiation-Electrophile Quench | Deprotonation of a C-H bond using a strong base followed by reaction with an electrophile. | n-Butyllithium, CO₂, Aldehydes | Carboxylic acid, Hydroxymethyl |

Heteroatom Incorporation and Ring Fusions in Thiophene Ester Scaffolds

Building upon the thiophene ester core, the incorporation of additional heteroatoms and the fusion of new rings are advanced synthetic tactics used to create complex, polycyclic systems. These modifications can significantly alter the electronic and steric properties of the parent molecule.

Heteroatom Incorporation Thiophene derivatives containing flexible, single-heteroatom linkers have been designed and synthesized. rsc.org These linkers can facilitate specific molecular conformations, which is particularly relevant in materials science and medicinal chemistry. For example, introducing nitrogen atoms can be achieved through reactions like the Gewald aminothiophene synthesis, which involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to form a 2-aminothiophene. pharmaguideline.com While this is a de novo synthesis, the principles can be applied to build upon existing thiophene precursors.

Ring Fusions Ring-fused thiophenes, such as benzothiophenes and thienothiophenes, are prominent structural motifs. wikipedia.org The synthesis of these fused systems often involves ring-closure reactions starting from a suitably functionalized thiophene. For example, a thiophene bearing substituents that can undergo intramolecular cyclization is a common precursor. The Hinsberg synthesis, which involves the reaction of a 1,2-dicarbonyl compound with diethyl thioacetate, is a classic method for forming thiophene rings that can be adapted for creating fused structures. espublisher.com Another approach is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is heated with a sulfurizing agent like phosphorus pentasulfide to yield a thiophene ring. pharmaguideline.com

The table below outlines common ring systems fused to thiophene and general synthetic approaches.

| Fused Ring System | Description | General Synthetic Approach |

| Benzothiophene | A thiophene ring fused to a benzene ring. wikipedia.org | Intramolecular cyclization of a substituted benzene with sulfur-containing reagents. |

| Thienothiophene | Two thiophene rings fused together. wikipedia.org | Cyclization reactions on a pre-formed thiophene ring bearing appropriate functional groups. |

| Thienopyrimidine | A thiophene ring fused to a pyrimidine ring. | Construction of the pyrimidine ring onto a 2-aminothiophene-3-carboxylate precursor. nih.gov |

| Thienopyridone | A thiophene ring fused to a pyridone ring. | Cyclization strategies starting from functionalized thiophene amides or esters. pitt.edu |

Process Development and Scale-Up Considerations for Methyl Thiophene Carboxylate Production

The transition from laboratory-scale synthesis to large-scale industrial production of methyl thiophene carboxylates and their derivatives requires careful process development and optimization. Key considerations include cost-effectiveness, safety, waste minimization, and the robustness of the synthetic route.

Current manufacturing routes to key intermediates like thiophene-2-carbonyl chloride, a precursor to the corresponding methyl ester, can suffer from significant waste generation and high costs. acs.org Therefore, developing more efficient processes is a primary goal. For instance, a one-pot bromination/debromination procedure for 3-methylthiophene has been developed to produce 2,4-dibromo-3-methylthiophene, a key intermediate that can be carboxylated. beilstein-journals.org

The introduction of the carboxyl group on a multi-kilogram scale can be achieved through several methods, each with its own advantages and challenges. beilstein-journals.org

Grignard Metallation and Carbonation : This involves forming a Grignard reagent from a halogenated thiophene, followed by reaction with carbon dioxide (CO₂).

Palladium-Catalyzed Carbonylation : This method uses a palladium catalyst and carbon monoxide (CO) pressure to introduce the carboxyl functionality.

A significant challenge in scale-up is managing reaction conditions, such as temperature and pressure, and handling potentially hazardous reagents. For example, a process for a thiophene carboxamide derivative involved adding ethylmagnesium bromide at temperatures between -25°C and -13°C on a large scale, which requires specialized equipment for temperature control. google.com Similarly, vapor phase chlorination of 2-thiophenecarbonitrile at 500°C has been demonstrated on a multi-kilogram scale, highlighting the industrial feasibility of high-temperature gas-phase reactions. beilstein-journals.org

The table below compares different approaches for the large-scale synthesis of thiophene carboxylic acid derivatives.

| Method | Key Intermediate | Key Reagents | Scale | Advantages | Challenges |

| Grignard Route | Halogenated Thiophene | Mg, CO₂ | Multi-Kg beilstein-journals.org | Readily available reagents. | Precise control of temperature and moisture is critical. |

| Palladium Catalysis | Halogenated Thiophene | Pd Catalyst, CO gas, Ligand (e.g., DPPP) | Laboratory Scale beilstein-journals.org | High selectivity and yield. | Cost of palladium catalyst; requires high-pressure equipment. |

| Aerobic Oxidation | 2-Acetylthiophene | Mn(OAc)₂, Co(OAc)₂, O₂ | Laboratory Scale acs.org | Potentially more cost-effective and environmentally friendly. | Catalyst optimization and reaction time can be extensive. |

| Lithiation | Tetrachlorothiophene | n-Butyllithium, MTBE, CO₂ | Laboratory Scale beilstein-journals.org | Effective for highly substituted thiophenes. | Use of pyrophoric n-butyllithium requires strict safety protocols. |

Ultimately, the choice of a manufacturing route depends on a balance of factors including raw material cost, process efficiency, capital investment for specialized equipment, and environmental impact.

Chemical Reactivity and Transformation Studies of Methyl 5 Methylthiophene 2 Carboxylate Derivatives

Reactions of the Ester Functional Group

The methyl ester functionality is amenable to several common transformations, including hydrolysis and transesterification, which allow for the synthesis of a variety of derivatives.

The conversion of Methyl 5-methylthiophene-2-carboxylate to its corresponding carboxylic acid, 5-Methyl-2-thiophenecarboxylic acid, is a fundamental transformation. This reaction is typically achieved through saponification, which involves heating the ester in the presence of an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is also a viable method. This process is crucial for syntheses where the carboxylic acid moiety is required for subsequent reactions, such as amide bond formation.

| Reactant | Reagent(s) | Product | Conditions |

| This compound | 1. NaOH (aq) 2. HCl (aq) | 5-Methyl-2-thiophenecarboxylic acid | Heat, followed by acidification |

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide). masterorganicchemistry.com By using a large excess of the new alcohol, the equilibrium can be shifted towards the formation of the desired ester derivative. masterorganicchemistry.com This method provides a straightforward route to synthesize a library of different esters of 5-methylthiophene-2-carboxylic acid, enabling the modification of the compound's physical and chemical properties.

| Reactant | Reagent(s) | Product Example | Conditions |

| This compound | Ethanol (excess), H₂SO₄ (catalyst) | Ethyl 5-methylthiophene-2-carboxylate | Heat |

| This compound | Propanol (excess), NaOPr (catalyst) | Propyl 5-methylthiophene-2-carboxylate | Heat |

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system and is known to readily undergo electrophilic aromatic substitution reactions. e-bookshelf.de The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the two existing substituents. The methyl group at the C5 position is an activating group, directing incoming electrophiles to the ortho position (C4). The methyl carboxylate group at the C2 position is a deactivating group that directs incoming electrophiles to the meta positions (C4). The concerted directing effect of both groups strongly favors electrophilic substitution at the C4 position.

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org For this compound, this reaction is predicted to occur at the C4 position due to the directing effects of the existing substituents. For instance, acylation with acetyl chloride would yield Methyl 4-acetyl-5-methylthiophene-2-carboxylate. This reaction is a powerful tool for forming new carbon-carbon bonds and introducing ketone functionality.

| Reactant | Reagent(s) | Product | Position of Substitution |

| This compound | Acetyl chloride, AlCl₃ | Methyl 4-acetyl-5-methylthiophene-2-carboxylate | C4 |

Nitration of the thiophene ring is another key electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro (-NO₂) group onto the ring. As with acylation, the substitution is directed to the C4 position. The resulting product, Methyl 5-methyl-4-nitrothiophene-2-carboxylate, is a valuable intermediate for further synthetic transformations, such as reduction of the nitro group to an amine.

| Reactant | Reagent(s) | Product | Position of Substitution |

| This compound | HNO₃, H₂SO₄ | Methyl 5-methyl-4-nitrothiophene-2-carboxylate | C4 |

Electrophilic Aromatic Substitution Reactions

Sulfonation Reactions

The thiophene ring is known for its high reactivity toward electrophilic substitution reactions, including sulfonation. This reactivity is the basis for the industrial separation of thiophene from benzene, as their similar boiling points make separation by distillation difficult wikipedia.org. While specific studies focusing solely on the sulfonation of this compound are not extensively detailed in the provided research, the general principles of thiophene chemistry suggest that it would readily undergo sulfonation. The electron-donating methyl group at the 5-position would activate the ring, while the electron-withdrawing methyl carboxylate group at the 2-position would deactivate it, directing the incoming electrophile.

Halogenation Reactions

Halogenation of thiophene derivatives is a well-established transformation. Thiophenes react readily with halogens, often leading to 2-halo and subsequently 2,5-dihalo derivatives wikipedia.org. The bromination of thiophene is reported to be approximately 107 times faster than the bromination of benzene wikipedia.org.

Research into the development of insecticides has led to the investigation of halogenated 2-thiophenecarboxylic acid derivatives. For instance, the synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride has been explored, starting from precursors like methyl 3-methylthiophene-2-carboxylate. One reported method involves the aqueous bromination of methyl 3-methylthiophene-2-carboxylate, followed by the hydrolysis of the ester beilstein-journals.org.

Furthermore, the synthesis of methyl 5-chlorothiophene-2-carboxylate can be achieved through the reaction of 2-chlorothiophene with a system of carbon tetrachloride, methanol (B129727), and an iron catalyst (Fe(acac)3). This reaction proceeds to give the single product, methyl 5-chlorothiophene-2-carboxylate, in a 65% yield semanticscholar.org. In contrast, the reaction with 2-bromothiophene under similar conditions yields a mixture of methyl 5-bromothiophene-2-carboxylate and the 5-chloro derivative semanticscholar.org.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chlorothiophene | CCl4, CH3OH, Fe(acac)3 | Methyl 5-chlorothiophene-2-carboxylate | 65% | semanticscholar.org |

| 2-Bromothiophene | CCl4, CH3OH, Fe(acac)3 | Methyl 5-bromothiophene-2-carboxylate and Methyl 5-chlorothiophene-2-carboxylate | Not specified | semanticscholar.org |

Alkylation and Oxidation Reactivity

The thiophene ring and its side chains can undergo both alkylation and oxidation reactions. The oxidation of side-chains on the thiophene ring to form carboxylic acids is a known process, as the ring itself is relatively stable to oxidants derpharmachemica.com. A probable reaction scheme for the formation of 2-thiophenecarboxylic acid derivatives involves the oxymethylation of thiophene, followed by oxidation of the resulting 2-oxymethylthiophene semanticscholar.org.

Studies on the reaction of thiophene and 2-methylthiophene (B1210033) with molecular oxygen have shown that the barriers for reaction with triplet oxygen are significant, suggesting direct oxidation is more likely at high temperatures. The reaction with singlet oxygen, however, is more favorable researchgate.net. The presence of an alkyl group, such as the methyl group in this compound, can lower the energy barrier for the addition pathway of oxygen researchgate.net.

In synthetic applications, the derivatization of the thiophene skeleton is a key challenge. Friedel-Crafts alkylation is one method used. For example, the reaction of methyl thiophene-2-carboxylate with paraformaldehyde in the presence of ZnCl2 can produce a mixture of 4-chloromethyl-, 5-chloromethyl-, and 4,5-bis(chloromethyl)thiophene-2-carboxylate ntu.edu.tw.

Advanced Mechanistic Studies

Nucleophilic Substitution Reactions on Substituted Thiophene Carboxylates

Aromatic nucleophilic substitution (SNAr) is a crucial method for modifying thiophene derivatives nih.govnih.gov. The mechanism of these reactions on thiophene rings has been documented since the 1950s and is generally understood to proceed through the formation of a Meisenheimer adduct, a σ-complex, especially when the ring contains electron-withdrawing groups nih.govresearchgate.net. Nucleophilic displacement reactions on thiophenes proceed significantly faster than on their benzenoid counterparts, a phenomenon attributed to the sulfur atom's ability to participate in the delocalization of the negative charge in the intermediate complex derpharmachemica.com.

Computational studies have provided deeper insight into the SNAr reaction mechanism of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, where X can be various substituents including CO2CH3 (methyl carboxylate) nih.govnih.govresearchgate.netcitedrive.com. This reaction follows a stepwise pathway. The first step is the addition of the nucleophile (pyrrolidine) to the C2 position of the thiophene ring to form a zwitterionic intermediate nih.govnih.govresearchgate.net. Subsequently, a proton is transferred from the newly formed ammonium group to the methoxy group, triggering the elimination of methanol nih.govnih.govresearchgate.net. This proton transfer can be catalyzed by an additional molecule of the nucleophile when it is in excess nih.govresearchgate.netcitedrive.com.

| Substituent (X) | Reaction | Key Mechanistic Feature | Reference |

|---|---|---|---|

| -CO2CH3 | SNAr with Pyrrolidine | Stepwise pathway via Meisenheimer adduct | nih.govnih.gov |

| -NO2, -CN, -SO2CH3, etc. | SNAr with Pyrrolidine | Proton transfer from ammonium intermediate to methoxy group | nih.govnih.govresearchgate.net |

Reduction Reactions of Thiophene Carboxylate Functional Groups

The reduction of thiophene compounds can proceed via several pathways, including reduction of the aromatic ring or hydrogenolysis of functional groups. The Birch reduction of thiophene-2-carboxylic acid has been investigated, where the reaction's course is controlled by the ratio of lithium to the acid and the choice of proton source researchgate.net.

A widely used reagent for both desulfurization and hydrogenolysis is Raney nickel researchgate.net. This catalyst is effective in removing the sulfur atom from the thiophene ring, which is a key step in the synthesis of various aliphatic compounds from thiophene precursors. For example, this method has been applied to prepare aliphatic amino acids from corresponding thiophene derivatives researchgate.net. While these studies focus on the carboxylic acid, the principles are applicable to its methyl ester derivative, which may undergo reduction of the ester group or desulfurization of the ring depending on the reaction conditions.

Reactions Involving Dienolate Intermediates from Thiophene Carboxylates

Thiophene carboxylates can be used to generate dienolate intermediates, which are valuable in carbon-carbon bond-forming reactions. One study demonstrated an expedient method for synthesizing novel polycyclic and multi-substituted thiophene derivatives starting from thiophene-2-carboxylate ntu.edu.tw.

In this research, a samarium-promoted three-component coupling reaction of thiophene-2-carboxylate with aromatic aldehydes and 4-methoxyacetophenone was developed. The reaction proceeds through an intermediate samarium dienolate (A), which is then trapped by the ketone to produce a diol in a one-pot operation ntu.edu.tw. This diol can then be subjected to further transformations, such as oxidation and acid-catalyzed dehydration, to construct complex fused-ring systems ntu.edu.tw. This demonstrates the utility of dienolate intermediates derived from thiophene carboxylates in the synthesis of complex molecules.

Samarium Diiodide-Promoted Electrophilic Reactions with Methyl Thiophene-2-carboxylate

The single-electron reducing agent samarium diiodide (SmI₂) has been effectively utilized to promote electrophilic reactions involving methyl thiophene-2-carboxylate and its derivatives. nih.govacs.orgnih.gov These reactions leverage the thiophene ring as a masked functionality that, upon activation, can react with various electrophiles. Specifically, methyl thiophene-2-carboxylate can serve as a synthetic equivalent for a pentanoate 5-anion. nih.govacs.org

Under the influence of samarium diiodide, these thiophene-containing compounds react regioselectively at the thienyl ring with a range of electrophiles, including aldehydes, ketones, and conjugated esters. nih.govacs.org For instance, the reaction of methyl thiophene-2-carboxylate with aldehydes and ketones, promoted by SmI₂ in the presence of hexamethylphosphoramide (HMPA), results in hydroxyalkylation at the 5-position of the thiophene ring. rsc.org This transformation is a key step in creating more complex molecules with functional groups at specific positions.

The research demonstrates that the thiophene moiety can be incorporated into molecules and later transformed, allowing for "distant functionalization." nih.govacs.org This strategy involves using the stable thiophene ring to build a carbon skeleton and then unmasking or converting it in a subsequent step to reveal the desired functionality.

Table 1: Samarium Diiodide-Promoted Reactions with Methyl Thiophene-2-carboxylate Derivatives

| Thiophene Reactant | Electrophile | Product Type | Reference |

| Methyl thiophene-2-carboxylate | Aldehydes, Ketones | 5-(Hydroxyalkyl)thiophene-2-carboxylate | nih.govacs.org |

| Methyl thiophene-2-carboxylate | Conjugated Esters | 5-(Alkoxycarbonylethyl)thiophene-2-carboxylate | nih.govacs.org |

| Thiophene-2-carbaldehyde | Aromatic/Aliphatic Aldehydes | 5-(Hydroxyalkyl)thiophene-2-carbaldehyde | rsc.org |

Reductive Desulfurization Processes for Aliphatic Ester Generation

A significant application of the functionalized thiophenes produced via samarium diiodide-promoted reactions is their conversion into aliphatic esters through reductive desulfurization. This process effectively removes the sulfur atom from the thiophene ring, yielding a linear carbon chain. The most common reagent used for this transformation is Raney nickel (Raney Ni). nih.govacs.org

Following the electrophilic functionalization at the 5-position of methyl thiophene-2-carboxylate, the resulting product can be treated with Raney nickel. This treatment leads to the hydrogenolysis of the carbon-sulfur bonds and saturation of the ring, ultimately opening the ring to form a long-chain aliphatic ester. This two-step sequence—electrophilic substitution followed by reductive desulfurization—provides a powerful method for constructing complex linear molecules that might be difficult to synthesize using traditional methods. nih.govacs.org

This methodology has been successfully applied to the synthesis of various biologically active long-chain esters possessing remote hydroxyl and carboxyl groups. Examples include an anti-arthritis agent, a component of shellac, and an inhibitor of spore germination, highlighting the synthetic utility of this process. nih.govacs.org

Table 2: Examples of Aliphatic Esters Generated via Reductive Desulfurization

| Thiophene Precursor | Final Aliphatic Ester Product | Biological/Chemical Significance | Reference |

| 5-Functionalized Methyl thiophene-2-carboxylate | Long-chain ester with remote hydroxyl group | Anti-arthritis agent | nih.govacs.org |

| 5-Functionalized Methyl thiophene-2-carboxylate | Long-chain ester with remote hydroxyl group | Shellac component | nih.govacs.org |

| 5-Functionalized Methyl thiophene-2-carboxylate | Long-chain ester with remote carboxyl group | Inhibitory agent of spore germination | nih.govacs.org |

Elucidation of Reaction Mechanisms

The chemical versatility of this compound and related thiophene derivatives is rooted in several fundamental reaction mechanisms that enable their synthesis and transformation.

Gewald Reaction

The Gewald reaction is a multicomponent condensation that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone in thiophene chemistry due to its efficiency and the mild conditions often employed. researchgate.net

The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgresearchgate.net The exact mechanism for the subsequent addition of sulfur is not fully elucidated but is thought to proceed through an intermediate episulfide. wikipedia.org This is followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org Variations of the Gewald reaction allow for the synthesis of a wide array of substituted 2-aminothiophenes, which are valuable precursors for many other heterocyclic compounds. researchgate.netumich.edu

Michael Addition

The Michael addition, or conjugate addition, is a crucial carbon-carbon bond-forming reaction. It involves the addition of a nucleophile (a Michael donor), such as an enolate, to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.netmasterorganicchemistry.com

In the context of thiophene chemistry, this reaction is relevant for building side chains or participating in cascade reactions. For example, a thiolate can act as a nucleophile in a thia-Michael addition to an activated alkene, forming a new carbon-sulfur bond. srce.hr Conversely, a thiophene derivative bearing an α,β-unsaturated ester or ketone substituent can act as a Michael acceptor. The reaction is typically initiated by a base, which deprotonates the Michael donor to generate the active nucleophile. researchgate.net The process is highly versatile and can be used to form C-C, C-N (aza-Michael), and C-S (thia-Michael) bonds, enabling the synthesis of complex molecular architectures. researchgate.netfrontiersin.org

Cyclization-Aromatization

The formation of the thiophene ring itself often involves a key cyclization step followed by aromatization. Several synthetic routes to thiophene-2-carboxylates rely on this sequence. One such method involves the reaction between acetylenic ketones and methyl thioglycolate. mdpi.com

The mechanism is believed to proceed through an initial nucleophilic attack of the sulfur atom onto the triple bond. This can occur via different pathways depending on the catalyst and reaction conditions. For instance, in a palladium-catalyzed reaction, an anti 5-exo-dig intramolecular nucleophilic attack by the thiol group onto the palladium-coordinated triple bond occurs. mdpi.com In other cases, an iodine-induced 5-endo-dig cyclization can take place. mdpi.com Regardless of the specific cyclization pathway (e.g., 5-exo-dig or 5-endo-dig), the resulting cyclic intermediate undergoes a dehydration or elimination step to achieve aromatization, yielding the stable substituted thiophene ring. mdpi.com

Green Chemistry Approaches in Thiophene Ester Synthesis

Development of Solvent-Free Synthetic Methodologies

A significant advancement in green chemistry is the development of solvent-free reaction conditions, which eliminate the environmental and health hazards associated with volatile organic solvents. In the synthesis of thiophene (B33073) derivatives, solvent-free methods have demonstrated considerable success. For instance, a rapid and efficient environmentally friendly methodology for the synthesis of thiophene oligomers has been achieved through the solvent-free, microwave-assisted coupling of thienyl boronic acids and esters with thienyl bromides using aluminum oxide as a solid support. researchgate.net This approach not only avoids the use of harmful solvents but also simplifies product purification. researchgate.netresearchgate.net

Another example is the hydrothermal synthesis of oximino esters of thiophene, which can be conducted under solvent-free conditions using mercuric acetate. This method highlights the potential of using water, a benign solvent, or no solvent at all in the synthesis of complex thiophene derivatives. Mechanochemical oxidative polymerization is another solvent-free technique that has been successfully employed for the synthesis of microporous thiophene polymers, offering a scalable and sustainable alternative to traditional solution-based polymerization. researchgate.net

Implementation of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. eurekaselect.comchemicaljournals.comnih.gov By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance product purity. chemicaljournals.comnih.gov

In the context of thiophene synthesis, MAOS has been particularly effective. For example, the solvent-free, microwave-assisted Suzuki coupling for the synthesis of thiophene oligomers demonstrates the synergy of combining green chemistry techniques. researchgate.net This method allows for the rapid optimization of reaction conditions to achieve high yields of the desired products in a fraction of the time required by conventional heating. researchgate.net The use of microwave irradiation has proven to be a general and very rapid route for preparing soluble thiophene oligomers, with some reactions being completed in as little as 6 to 11 minutes. researchgate.net The benefits of MAOS extend to a wide range of organic reactions, making it a valuable technique for the sustainable synthesis of various heterocyclic compounds, including thiophene esters. eurekaselect.comnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiophene Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) | Source(s) |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to seconds | chemicaljournals.com |

| Energy Consumption | High | Reduced | chemicaljournals.com |

| Product Yield | Variable | Generally higher | eurekaselect.com |

| Side Reactions | More prevalent | Reduced | chemicaljournals.com |

| Reproducibility | Can be variable | Improved | chemicaljournals.com |

Exploration of Sustainable Solvents (e.g., Ionic Liquids, Deep Eutectic Solvents)

The search for environmentally benign solvents has led to the exploration of ionic liquids (ILs) and deep eutectic solvents (DESs) as sustainable alternatives to volatile organic compounds. mdpi.comresearchgate.netnih.govdntb.gov.ua These solvents are characterized by their low vapor pressure, high thermal stability, and tunable properties. researchgate.net

In the synthesis of thiophenes, DESs have shown significant promise. For instance, a mixture of choline chloride (ChCl) and glycerol (Gly) has been successfully used as a green solvent for the heterocyclodehydration of 1-mercapto-3-yn-2-ols to produce substituted thiophenes. researchgate.net This process can be carried out in the presence of a recyclable palladium iodide/potassium iodide catalytic system. researchgate.net The use of DESs not only provides a greener reaction medium but can also facilitate catalyst recycling, further enhancing the sustainability of the process. researchgate.net The Pd-catalyzed direct C–H arylation of thiophene derivatives has also been successfully performed in a DES composed of choline chloride and glycerol. unito.it

Utilization of Photocatalytic Oxidative Radical Addition Reactions

Photocatalysis, particularly using visible light, is a rapidly developing area in green chemistry that harnesses light energy to drive chemical reactions. nih.gov This approach offers a sustainable alternative to traditional methods that often require harsh reaction conditions. The incorporation of thiophene units into photocatalytic materials, such as covalent organic frameworks (COFs), has been shown to enhance their reactivity by broadening light absorption and improving charge separation. mdpi.com

While direct examples of photocatalytic oxidative radical addition for the synthesis of Methyl 5-methylthiophene-2-carboxylate are not yet widely reported, the principles have been demonstrated in related systems. Thiophene-based photosensitizers are utilized in various photocatalytic applications due to their low oxidation potential and ease of chemical modification. researchgate.net Visible light-mediated atom transfer radical addition (ATRA) of haloalkanes to alkenes and alkynes has been successfully demonstrated using iridium and ruthenium-based photocatalysts, showcasing the potential of this methodology for C-C bond formation under mild conditions. nih.gov This suggests a promising avenue for the future development of green synthetic routes to thiophene esters.

Application of Sustainable Reagents and Oxidants (e.g., Oxygen)

The use of sustainable reagents and oxidants is a core principle of green chemistry, aiming to replace hazardous and stoichiometric reagents with more environmentally friendly alternatives. A prime example is the use of molecular oxygen from the air as the terminal oxidant in aerobic oxidation reactions. A cost-effective process for preparing thiophene-2-carbonyl chloride, a key intermediate, utilizes a homogeneous liquid-phase aerobic oxidation of 2-acetylthiophene. acs.org This method avoids the use of more hazardous and waste-generating traditional oxidizing agents. acs.org

Integration of Biomass-Derived Precursors and Bio-Sourced Materials

The transition from fossil fuel-based feedstocks to renewable, biomass-derived precursors is a critical aspect of building a sustainable chemical industry. researchgate.net Significant research has focused on converting biomass into valuable platform chemicals that can be used to synthesize a variety of products, including thiophenes. researchgate.netcitedrive.comnih.gov

For example, methyl levulinate, which can be derived from biomass, has been used along with elemental sulfur to synthesize thiophene diesters. citedrive.comnih.gov This approach provides a renewable pathway to thiophene compounds, avoiding the reliance on petrochemical sources. citedrive.comnih.gov Furthermore, 2,5-thiophenedicarboxylic acid (TDCA), a stable thiophene derivative, can be synthesized from renewable resources like polysaccharides. nih.gov The use of bio-sourced organic acids and polysaccharide-derived diols for the synthesis of high-performance thiophene-aromatic polyesters further illustrates the potential of integrating biomass-derived materials into the production of advanced materials. nih.gov

Table 2: Examples of Biomass-Derived Precursors for Thiophene Synthesis

| Biomass-Derived Precursor | Resulting Thiophene Derivative | Source(s) |

|---|---|---|

| Methyl Levulinate | Thiophene diesters | citedrive.comnih.gov |

| Polysaccharides | 2,5-Thiophenedicarboxylic acid (TDCA) | nih.gov |

| Furan (B31954) | Thiophene | researchgate.net |

Focus on Atom Economy and Process Efficiency for Environmental Sustainability

Atom economy, a concept introduced by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org The goal is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. wikipedia.org A reaction with 100% atom economy would have all the atoms of the reactants incorporated into the desired product, with no byproducts. nih.gov

In the synthesis of thiophene esters, focusing on atom economy involves choosing reaction types that are inherently more efficient, such as addition and cycloaddition reactions. nih.gov For example, the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, can be highly atom-economical. Similarly, designing catalytic processes, such as the direct C-H arylation of thiophenes, improves atom economy by avoiding the need for pre-functionalized starting materials, which often generate stoichiometric byproducts. unito.it By prioritizing atom economy alongside other green metrics like energy efficiency and the use of renewable feedstocks, the synthesis of this compound and related compounds can be made significantly more sustainable. researchgate.net

Future Research Directions and Outlook for Methyl 5 Methylthiophene 2 Carboxylate

Advancements in Lead Optimization and Structural Refinement of Thiophene (B33073) Carboxylate Derivatives

The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, and derivatives of thiophene carboxylates are actively being investigated for various therapeutic applications. nih.govmdpi.com Future research will focus on the strategic structural modification of methyl 5-methylthiophene-2-carboxylate to enhance its biological activity, selectivity, and pharmacokinetic properties.

Key areas of exploration will include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the thiophene ring and the carboxylate group will be conducted to elucidate the structural requirements for optimal interaction with biological targets. This will involve the synthesis and screening of a diverse library of analogues to identify key pharmacophoric features.

Bioisosteric Replacement: The methyl and carboxylate groups on the thiophene ring offer opportunities for bioisosteric replacements to improve physicochemical properties and metabolic stability. For instance, replacing the methyl group with other small alkyl or halogen substituents could modulate lipophilicity and target binding.

Fragment-Based Drug Discovery: This approach will be employed to identify small molecular fragments that bind to specific sites on a target protein. These fragments can then be elaborated or linked to the this compound scaffold to design potent and selective inhibitors.

The insights gained from these studies will guide the rational design of next-generation thiophene-based therapeutics with improved efficacy and reduced side effects.

Continuous Development of Novel and Efficient Synthetic Methodologies

While several methods for the synthesis of thiophene-2-carboxylates exist, the development of more efficient, scalable, and environmentally friendly synthetic routes remains a key research focus. researchgate.netsemanticscholar.org Future endeavors will aim to overcome the limitations of current methods, such as harsh reaction conditions, limited substrate scope, and the use of hazardous reagents.

Promising avenues for synthetic innovation include:

C-H Activation/Functionalization: Direct functionalization of the C-H bonds of the thiophene ring represents a highly atom-economical approach to introduce diverse substituents. Future research will focus on developing novel catalytic systems for the regioselective C-H functionalization of this compound.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, higher yields, and easier scalability. researchgate.net The development of continuous flow methods for the synthesis and derivatization of this compound will be a significant step towards its industrial-scale production.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps and waste generation. nih.gov Designing novel MCRs that incorporate this compound as a key building block will provide rapid access to a wide range of structurally diverse compounds.

These advancements in synthetic methodology will not only facilitate the laboratory-scale synthesis of novel derivatives but also pave the way for their cost-effective and sustainable industrial production.

Expansion into Novel Material Science Applications and Functional Devices

Thiophene-based materials are renowned for their excellent electronic and optoelectronic properties, making them suitable for a wide range of applications in material science. researchgate.netmdpi.com this compound, with its functionalizable structure, serves as an excellent starting point for the synthesis of novel organic materials.

Future research in this area will explore:

Organic Electronics: The development of new conductive polymers and small molecules derived from this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The tunability of the electronic properties through chemical modification will be a key focus.

Functional Polymers: The synthesis of novel polymers incorporating the this compound moiety to create materials with tailored thermal, mechanical, and optical properties. These materials could find applications in areas such as coatings, membranes, and drug delivery systems.

The exploration of these new frontiers in material science will expand the utility of this compound beyond its traditional roles.

Enhanced Application of Advanced Computational Modeling for Design and Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. mdpi.comresearchgate.net In the context of this compound, computational methods will play an increasingly important role in guiding future research efforts.

Key applications of computational modeling will include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods will be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. These calculations will provide valuable insights into its chemical behavior and guide the design of new synthetic reactions.

Molecular Docking and Dynamics Simulations: In the realm of medicinal chemistry, molecular docking and dynamics simulations will be employed to predict the binding modes of thiophene carboxylate derivatives to their biological targets. nih.gov This will facilitate the identification of promising drug candidates and provide a molecular-level understanding of their mechanism of action.

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold will be screened computationally to identify molecules with desired properties for specific applications, such as high binding affinity to a particular receptor or suitable electronic properties for an organic electronic device. nih.gov

The synergy between computational modeling and experimental work will accelerate the discovery and development of new molecules and materials based on this compound.

Greater Integration of Green Chemistry Principles into Industrial-Scale Synthesis

As the demand for specialty chemicals continues to grow, there is an increasing emphasis on developing sustainable and environmentally friendly manufacturing processes. The principles of green chemistry will be central to the future industrial-scale synthesis of this compound and its derivatives. nih.gov

Future research in this area will focus on:

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the thiophene ring, thereby reducing the reliance on fossil fuels.

Catalytic Methods: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture.

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. unito.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing the generation of byproducts.

By embracing the principles of green chemistry, the chemical industry can ensure the sustainable production of this compound and its derivatives, minimizing their environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.